Lapatinib

Description

Lapatinib is an anti-cancer drug developed by GlaxoSmithKline (GSK) as a treatment for solid tumours such as breast and lung cancer. It was approved by the FDA on March 13, 2007, for use in patients with advanced metastatic breast cancer in conjunction with the chemotherapy drug capecitabine. Lapatinib is a human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases inhibitor. It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding.

Lapatinib is a Kinase Inhibitor. The mechanism of action of lapatinib is as a Protein Kinase Inhibitor.

Lapatinib is a small molecule inhibitor of several tyrosine kinase receptors involved in tumor cell growth that is used in the therapy of advanced breast cancer and other solid tumors. Lapatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.

Lapatinib is a synthetic, orally-active quinazoline with potential antineoplastic properties. Lapatinib reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types.

LAPATINIB is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 4 approved and 47 investigational indications. This drug has a black box warning from the FDA.

A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.

See also: Gefitinib (related); Afatinib (related); Erlotinib Hydrochloride (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFGMOOMADDAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClFN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046675 | |

| Record name | Lapatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lapatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L | |

| Record name | Lapatinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lapatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

231277-92-2, 913989-15-8, 388082-78-8 | |

| Record name | Lapatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231277-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lapatinib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231277922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 282974X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913989158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lapatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lapatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lapatinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VUA21238F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lapatinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lapatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Lapatinib on the HER2 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the molecular mechanism of lapatinib, a potent dual tyrosine kinase inhibitor targeting the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR). We will dissect its interaction with the HER2 signaling pathway, present key quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows involved. Lapatinib functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of HER2 and EGFR, leading to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival.[1][2][3][4]

The HER2 Signaling Pathway in Oncology

The HER2 (also known as ErbB2) receptor is a member of the ErbB family of receptor tyrosine kinases. In approximately 20-25% of breast cancers, the ERBB2 gene is amplified, leading to overexpression of the HER2 protein.[5] This overexpression results in ligand-independent receptor dimerization (homo- or heterodimerization with other ErbB family members like EGFR or HER3), leading to constitutive activation of its intrinsic tyrosine kinase domain.

This activation triggers autophosphorylation of specific tyrosine residues within the receptor's cytoplasmic tail. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two primary pathways activated by HER2 are:

-

The PI3K/Akt/mTOR Pathway: Crucial for promoting cell survival, proliferation, and growth.

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: Primarily involved in regulating gene expression related to cell proliferation, differentiation, and migration.[2][6]

Constitutive activation of these pathways drives the aggressive phenotype and poor prognosis associated with HER2-positive cancers.

Core Mechanism of Action of Lapatinib

Lapatinib (Tykerb®) is a small-molecule, orally active dual tyrosine kinase inhibitor that targets both HER2 and EGFR.[3][4] Unlike monoclonal antibodies like trastuzumab which target the extracellular domain of HER2, lapatinib is cell-permeable and acts intracellularly.[1]

ATP-Competitive Inhibition of the Kinase Domain

The catalytic activity of HER2 and EGFR depends on the binding of adenosine triphosphate (ATP) to their intracellular kinase domains. Lapatinib functions as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domains of both HER2 and EGFR.[2][7] This binding event physically obstructs the access of ATP, thereby preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and other substrate proteins. Lapatinib exhibits a notably slow dissociation rate from its target receptors, which may contribute to a prolonged inhibition of kinase activity.[2]

Inhibition of Receptor Autophosphorylation and Downstream Signaling

By blocking ATP binding, lapatinib effectively inhibits the autophosphorylation of HER2 and EGFR tyrosine residues.[8][9] This is a critical step, as it prevents the recruitment and activation of downstream signaling molecules. Consequently, both the PI3K/Akt and MAPK signaling cascades are suppressed.[1][2][6] The inhibition of these pathways leads to a decrease in cellular proliferation and an increase in apoptosis (programmed cell death), thereby exerting its anti-tumor effect.[2]

Diagram: The HER2 Signaling Pathway

Caption: Overview of the canonical HER2 signaling cascade.

Diagram: Lapatinib's Mechanism of Inhibition

Caption: Lapatinib blocks ATP binding to the HER2 kinase domain.

Quantitative Efficacy Data

The potency of lapatinib has been quantified through various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) of lapatinib against purified enzyme constructs.

| Target Kinase | IC50 Value (nM) | Source |

| EGFR (ErbB1) | 3 - 10.8 | [10] |

| HER2 (ErbB2) | 9.2 - 13 | [8][10] |

| HER4 (ErbB4) | 347 - 367 | [11] |

Table 2: Inhibition of Cellular Proliferation

This table shows the IC50 values for lapatinib's effect on the proliferation of various human cancer cell lines, particularly those overexpressing HER2.

| Cell Line | HER2 Status | IC50 Value (µM) | Source |

| BT-474 | Overexpressing | 0.025 - 0.046 | [9][12] |

| SK-BR-3 | Overexpressing | 0.079 | [9] |

| UACC-812 | Overexpressing | 0.010 | [7] |

| HN5 | EGFR Overexpressing | 0.12 | [12] |

| MDA-MB-231 | Low HER2, High EGFR | 18.6 | [7] |

Table 3: Binding Affinity and Kinetics

This table provides data on the binding characteristics of lapatinib to its target kinases.

| Parameter | Target Kinase | Value | Source |

| Kd (Dissociation Constant) | EGFR | 2.4 nM | [13] |

| Kd (Dissociation Constant) | HER2 | 7 nM | [13] |

| Kiapp (Apparent Inhibition Constant) | EGFR | 3 nM | [7] |

| Kiapp (Apparent Inhibition Constant) | HER2 | 13 nM | [7] |

| Dissociation Half-Life | EGFR/HER2 | ≥ 300 minutes | [2][3] |

| Binding Free Energy (Calculated) | HER2 (Wild-Type) | -554.48 kJ/mol | [14] |

Key Experimental Methodologies

The mechanism of lapatinib has been elucidated through several key experimental techniques.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Objective: To determine the IC50 value of lapatinib against purified EGFR and HER2 kinase domains.

-

Methodology:

-

Reaction Setup: Purified intracellular kinase domains of EGFR or HER2 are incubated in a 96-well plate.[10][12]

-

The reaction mixture contains a buffer (e.g., 50 mM MOPS, pH 7.5), manganese chloride (MnCl2), a peptide substrate, and radiolabeled ATP ([γ-33P]ATP).[10][12]

-

Serial dilutions of lapatinib (dissolved in DMSO) are added to the wells.[10][12]

-

Reaction Initiation & Termination: The reaction is initiated by adding the kinase. After a set incubation time (e.g., 10 minutes at 23°C), the reaction is terminated by adding phosphoric acid.[10][12]

-

Quantification: The reaction mixture is transferred to a phosphocellulose filter plate, which binds the phosphorylated peptide substrate. Unbound [γ-33P]ATP is washed away.[10][12]

-

Scintillation fluid is added, and the amount of incorporated radioactivity is measured using a scintillation counter. This reflects the kinase activity.[10][12]

-

Data Analysis: IC50 values are calculated from the dose-response curves.[10][12]

-

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of HER2 and downstream signaling proteins within cells following lapatinib treatment.

-

Objective: To confirm that lapatinib inhibits HER2, Akt, and ERK phosphorylation in cancer cell lines.

-

Methodology:

-

Cell Culture and Treatment: HER2-overexpressing cells (e.g., SK-BR-3, BT-474) are cultured and then treated with various concentrations of lapatinib or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[9][15]

-

Cell Lysis: Cells are washed and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9][15][16]

-

Protein Transfer: The separated proteins are electrophoretically transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[15][16]

-

Immunoblotting:

-

The membrane is blocked (e.g., with nonfat milk or BSA) to prevent non-specific antibody binding.[9]

-

The membrane is incubated with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-HER2 (Tyr1248), anti-phospho-Akt (Ser473), anti-phospho-ERK1/2).[9]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The signal is captured on X-ray film or with a digital imager.[15][16]

-

Analysis: The membrane is often stripped and re-probed with antibodies for the total (phosphorylated and unphosphorylated) forms of the proteins and a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading.[9][17]

-

Diagram: Western Blot Experimental Workflow

Caption: Workflow for assessing protein phosphorylation via Western Blot.

Cell Proliferation (Viability) Assay

These assays measure the number of viable cells in a population after treatment with a drug, allowing for the calculation of an IC50 value.

-

Objective: To determine the concentration of lapatinib that inhibits the proliferation of cancer cell lines by 50%.

-

Methodology (WST-1/MTT Assay):

-

Cell Seeding: Cells are seeded at a specific density (e.g., 4,000 cells/well) in a 96-well plate and allowed to adhere overnight.[9]

-

Treatment: The culture medium is replaced with fresh medium containing serial dilutions of lapatinib.[9][18]

-

Incubation: Cells are incubated with the drug for a defined period (e.g., 72 hours).[9][18]

-

Reagent Addition: A tetrazolium salt reagent (like WST-1 or MTT) is added to each well.[9][18]

-

Metabolic Conversion: Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the tetrazolium salt into a colored formazan product.[18]

-

Measurement: After a short incubation (e.g., 30 minutes to 2 hours), the absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for WST-1).[9]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability relative to untreated controls is calculated for each drug concentration, and this data is used to determine the IC50 value.[9]

-

Conclusion

Lapatinib exerts its anti-neoplastic effect through a well-defined mechanism of action. By reversibly binding to the intracellular ATP-binding site of both HER2 and EGFR, it potently inhibits their tyrosine kinase activity. This action prevents receptor autophosphorylation, thereby blocking the activation of critical downstream pro-survival and pro-proliferative signaling pathways, namely the PI3K/Akt and MAPK cascades. The quantitative data from in vitro and cellular assays consistently demonstrate its high potency, particularly in HER2-overexpressing cancer cells. The experimental protocols detailed herein represent the standard methodologies used to characterize and validate the molecular effects of lapatinib and similar kinase inhibitors in both preclinical and research settings.

References

- 1. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of lapatinib resistance in HER2-driven breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Lapatinib | Cell Signaling Technology [cellsignal.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural investigations on mechanism of lapatinib resistance caused by HER-2 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Lapatinib's Affinity for Target Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of lapatinib, a potent dual tyrosine kinase inhibitor, for its primary protein targets, the epidermal growth factor receptor (EGFR, ErbB1) and the human epidermal growth factor receptor 2 (HER2, ErbB2). This document details the quantitative binding data, experimental methodologies for its determination, and the signaling pathways affected by this interaction.

Introduction to Lapatinib and its Mechanism of Action

Lapatinib is a small-molecule, reversible, and competitive inhibitor of both EGFR and HER2 tyrosine kinases.[1][2][3] It binds to the intracellular ATP-binding site of these receptors, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[1][3][4][5][6] This blockade of key signaling cascades, primarily the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, leads to the inhibition of tumor cell proliferation and survival.[4][6][7][8] Lapatinib is utilized in the treatment of HER2-positive breast cancer.[1]

Quantitative Binding Affinity of Lapatinib

The binding affinity of lapatinib for its target proteins has been quantified using various biophysical and biochemical assays. The following tables summarize the key binding affinity constants reported in the literature.

| Target Protein | Binding Constant | Value (nM) | Assay Conditions/Notes |

| EGFR (ErbB1) | Ki | 3 | Apparent equilibrium binding constant |

| HER2 (ErbB2) | Ki | 13 | Apparent equilibrium binding constant |

| EGFR (ErbB1) | IC50 | 10.8 | Cell-free kinase assay |

| HER2 (ErbB2) | IC50 | 9.2 | Cell-free kinase assay |

| ErbB4 | IC50 | 367 | Cell-free kinase assay, showing weaker inhibition |

| EGFR (ErbB1) | Kd | 2.4 | Dissociation constant |

| HER2 (ErbB2) | Kd | 7 | Dissociation constant |

Table 1: Lapatinib Binding Affinity Constants for Target Kinases. This table presents the reported inhibitory (Ki, IC50) and dissociation (Kd) constants of lapatinib for its primary targets, EGFR and HER2, as well as the related ErbB4 kinase.

| Cell Line | Cancer Type | IC50 (µM) | Key Features |

| HN5 | Head and Neck | 0.09 - 0.21 | EGFR-overexpressing |

| A-431 | Epidermoid Carcinoma | 0.09 - 0.21 | EGFR-overexpressing |

| BT474 | Breast Cancer | 0.036 | HER2-overexpressing |

| N87 | Gastric Cancer | 0.09 - 0.21 | HER2-overexpressing |

| SKBR3 | Breast Cancer | 0.080 | HER2-overexpressing |

| EFM192A | Breast Cancer | 0.193 | HER2-overexpressing |

| HCC1954 | Breast Cancer | 0.4166 | HER2-overexpressing |

| MDA-MB-453 | Breast Cancer | 6.08 | Low HER2 expression |

| MDA-MB-231 | Breast Cancer | 7.46 | Low HER2 expression |

Table 2: Lapatinib IC50 Values in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of lapatinib in different cancer cell lines, highlighting its potency in cells overexpressing its target receptors.

Experimental Protocols for Binding Affinity Determination

The following are detailed methodologies for key experiments used to determine the binding affinity of lapatinib to its target proteins.

Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.

Materials:

-

Purified recombinant EGFR or HER2 kinase domain

-

Specific peptide substrate for the kinase

-

ATP

-

Lapatinib (or other test inhibitor)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of lapatinib in DMSO. Further dilute these concentrations in the kinase reaction buffer.

-

Kinase Reaction Setup:

-

Add the kinase reaction buffer to each well of the plate.

-

Add the specific peptide substrate and ATP to each well.

-

Add the diluted lapatinib or DMSO (for control wells) to the appropriate wells.

-

Initiate the kinase reaction by adding the purified EGFR or HER2 kinase to each well.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Termination of Kinase Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9][10][11][12]

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.[9][10][11][12]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the lapatinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand (lapatinib) to a macromolecule (EGFR or HER2 kinase domain), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Purified, high-concentration recombinant EGFR or HER2 kinase domain (e.g., >95% purity)

-

Lapatinib of high purity

-

Identical buffer for both the protein and lapatinib (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with a small percentage of DMSO to solubilize lapatinib, precisely matched in both solutions)

-

Isothermal titration calorimeter

-

Degasser

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified kinase domain against the chosen experimental buffer to ensure buffer matching.

-

Dissolve lapatinib in the same final dialysis buffer. The concentration of lapatinib in the syringe should be 10-20 times higher than the protein concentration in the cell.

-

Accurately determine the concentrations of both the protein and lapatinib.

-

Degas both solutions immediately before the experiment to prevent bubble formation.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe of the ITC instrument according to the manufacturer's instructions.

-

Load the protein solution into the sample cell and the lapatinib solution into the injection syringe.

-

Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the lapatinib solution into the protein solution in the sample cell.

-

Record the heat change after each injection.

-

-

Control Experiment: Perform a control titration by injecting lapatinib into the buffer alone to measure the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the heat of binding for each injection.

-

Plot the integrated heat change per injection against the molar ratio of lapatinib to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (lapatinib) to a ligand (EGFR or HER2 kinase domain) immobilized on a sensor chip in real-time. This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.

Materials:

-

Purified recombinant EGFR or HER2 kinase domain

-

Lapatinib

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., low pH glycine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of NHS and EDC.

-

Inject the purified kinase domain over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Binding Measurement:

-

Prepare a series of dilutions of lapatinib in the running buffer.

-

Inject the different concentrations of lapatinib over the immobilized kinase surface at a constant flow rate. This is the association phase.

-

Switch back to flowing only the running buffer over the surface to monitor the dissociation of the lapatinib-kinase complex. This is the dissociation phase.

-

-

Surface Regeneration: Inject the regeneration solution to remove any remaining bound lapatinib, preparing the surface for the next injection cycle.

-

Data Analysis:

-

The binding of lapatinib to the immobilized kinase results in a change in the refractive index at the sensor surface, which is measured in resonance units (RU).

-

The association and dissociation phases of the resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.

-

The dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Visualizations of Signaling Pathways and Experimental Workflows

EGFR/HER2 Signaling Pathway and Lapatinib Inhibition

Caption: EGFR/HER2 signaling pathway and the inhibitory action of lapatinib.

Experimental Workflow for Determining Binding Affinity

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 9. promega.com [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. ulab360.com [ulab360.com]

- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Lapatinib Ditosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of lapatinib ditosylate, a potent dual tyrosine kinase inhibitor. Detailed experimental protocols and visual representations of its mechanism of action are included to support research and development efforts in oncology.

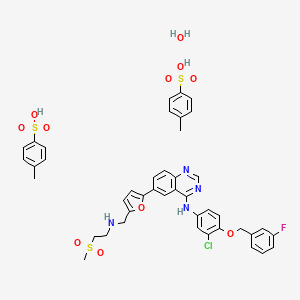

Chemical Structure and Identification

Lapatinib is a small molecule inhibitor targeting the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[1] It is administered orally as a ditosylate salt.[1]

The chemical structure of lapatinib ditosylate consists of the active lapatinib base and two tosylate counter-ions.

Lapatinib Base:

-

IUPAC Name: N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine[2][3]

-

Chemical Formula: C₂₉H₂₆ClFN₄O₄S[3]

-

CAS Number: 231277-92-2[1]

Lapatinib Ditosylate:

-

IUPAC Name: N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;bis(4-methylbenzenesulfonic acid)[3]

-

Chemical Formula: C₂₉H₂₆ClFN₄O₄S·2C₇H₈O₃S[4]

-

CAS Number: 388082-78-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of lapatinib and its ditosylate salt is presented below.

| Property | Value | Reference |

| Lapatinib Ditosylate | ||

| Molecular Weight | 925.46 g/mol | [4][5] |

| Appearance | White to light yellow powder/crystal | [5][6] |

| Melting Point | 236-259 °C | [5] |

| >235 °C (decomposes) | [7] | |

| >276 °C | [8] | |

| 246 °C | [6] | |

| 240-242 °C | [9] | |

| Solubility | Insoluble in water and ethanol | [10] |

| Slightly soluble in DMSO | [5] | |

| ≥24.3 mg/mL in DMSO | [9] | |

| 185 mg/mL (199.9 mM) in DMSO | [10] | |

| 0.007 mg/mL in water at 25°C | [11][12] | |

| 0.001 mg/mL in 0.1N HCl at 25°C | [11][12] | |

| Lapatinib (Free Base) | ||

| Molecular Weight | 581.06 g/mol | |

| pKa (Strongest Basic) | 7.26 | [2] |

| pKa (Strongest Acidic) | 16.44 | [2] |

Synthesis of Lapatinib Ditosylate

The synthesis of lapatinib is a multi-step process, culminating in the formation of the ditosylate salt. A representative synthetic route is outlined below, followed by a detailed experimental protocol.

Synthetic Pathway Overview

A common synthetic approach involves the initial coupling of a substituted aniline with a quinazoline intermediate, followed by the introduction of the furan side chain and subsequent functional group manipulations. The final step is the formation of the ditosylate salt.

References

- 1. Lapatinib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lapatinib Ditosylate | C43H44ClFN4O11S3 | CID 11557040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Lapatinib Ditosylate Monohydrate - LKT Labs [lktlabs.com]

- 6. Lapatinib Ditosylate 388082-77-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Lapatinib Ditosylate | 388082-78-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. 388082-78-8 Lapatinib ditosylate monohydrate AKSci B402 [aksci.com]

- 9. Lapatinib Ditosylate | 388082-77-7 [chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. novartis.com [novartis.com]

Lapatinib's Effect on EGFR and HER2 Autophosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism and effects of lapatinib, a potent dual tyrosine kinase inhibitor, on the autophosphorylation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction: EGFR, HER2, and Lapatinib

The human epidermal growth factor receptor (HER/ErbB) family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), are key regulators of cellular processes like proliferation, survival, and differentiation.[1][2] Upon ligand binding (in the case of EGFR), these receptors form homodimers or heterodimers. HER2, which has no known ligand, is the preferred heterodimerization partner for other HER family members.[2][3] This dimerization stimulates the intrinsic kinase activity of the receptors, leading to trans-autophosphorylation of specific tyrosine residues within their intracellular domains. These phosphorylated sites act as docking stations for downstream signaling proteins, activating critical pathways such as the RAS/RAF/MEK/MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[3][4]

Lapatinib is an orally active, small-molecule, reversible dual inhibitor of both EGFR and HER2 tyrosine kinases.[5][6] Its development marked a significant advancement in targeted cancer therapy, particularly for HER2-positive breast cancer.[7]

Mechanism of Action: Inhibition of Autophosphorylation

Lapatinib exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for the binding site within the intracellular tyrosine kinase domain of both EGFR and HER2.[5][8][9] By reversibly occupying this pocket, lapatinib prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor, thereby directly blocking receptor autophosphorylation and activation.[5][8] This cessation of the initial activation step prevents the subsequent recruitment and activation of downstream signaling molecules, leading to the inhibition of tumor cell growth and induction of apoptosis.[4][7]

Caption: Lapatinib competitively binds to the intracellular kinase domain of EGFR/HER2, blocking ATP binding and subsequent autophosphorylation.

Quantitative Inhibitory Activity of Lapatinib

The potency of lapatinib has been quantified in various assays. Cell-free biochemical kinase assays measure the direct inhibition of purified kinase domains, while cell-based assays measure the effect on cellular processes like proliferation. The half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) are common metrics.

| Assay Type | Target | Metric | Value (nM) | Cell Line / Condition | Reference |

| Cell-Free Kinase Assay | EGFR (ErbB1) | IC₅₀ | 10.8 | Purified enzyme | [10][11] |

| Cell-Free Kinase Assay | HER2 (ErbB2) | IC₅₀ | 9.2 | Purified enzyme | [10][11] |

| Cell-Free Kinase Assay | EGFR (ErbB1) | Kᵢ | 3 | Recombinant enzyme | [1][12] |

| Cell-Free Kinase Assay | HER2 (ErbB2) | Kᵢ | 13 | Recombinant enzyme | [1][12] |

| Cell-Free Kinase Assay | HER4 (ErbB4) | IC₅₀ | 347 | Purified enzyme | |

| Cell Growth Inhibition | HER2-overexpressing | IC₅₀ | 100 | BT474 cells | [1][12] |

| Cell Growth Inhibition | HER2-overexpressing | IC₅₀ | 46 | BT474 cells | [13][14] |

| Cell Growth Inhibition | HER2-overexpressing | IC₅₀ | 79 | SK-BR-3 cells | [13][14] |

| Receptor Autophosphorylation | EGFR (ErbB1) | IC₅₀ | 170 | HN5 cells | [10] |

| Receptor Autophosphorylation | HER2 (ErbB2) | IC₅₀ | 80 | HN5 cells | [10] |

| Receptor Autophosphorylation | EGFR (ErbB1) | IC₅₀ | 210 | BT474 cells | [10] |

| Receptor Autophosphorylation | HER2 (ErbB2) | IC₅₀ | 60 | BT474 cells | [10] |

Effect on Downstream Signaling Pathways

By inhibiting EGFR and HER2 autophosphorylation, lapatinib effectively blocks the activation of major downstream signaling cascades crucial for tumor cell survival and proliferation.[7] The two primary pathways affected are:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Inhibition of EGFR/HER2 prevents the recruitment of PI3K, leading to reduced phosphorylation of Akt and subsequent downstream targets.[3]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation, differentiation, and migration. Lapatinib's blockade of receptor activation prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[3][4]

Caption: Lapatinib inhibits EGFR/HER2 autophosphorylation, blocking downstream PI3K/Akt and MAPK signaling pathways.

Experimental Protocols

Assessing the inhibitory effect of lapatinib on EGFR and HER2 autophosphorylation involves a combination of biochemical and cell-based assays.

This assay directly measures the ability of lapatinib to inhibit the enzymatic activity of purified EGFR and HER2 kinase domains.

Objective: To determine the IC₅₀ of lapatinib for EGFR and HER2 kinase activity in a cell-free system.

Materials:

-

Recombinant human EGFR and HER2 kinase domains.

-

Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

-

ATP solution.

-

Tyrosine kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).

-

Lapatinib stock solution (in DMSO).

-

Phospho-specific antibody for the substrate or a method to detect ATP consumption (e.g., ADP-Glo™).

-

384-well assay plates.

Procedure:

-

Compound Preparation: Prepare a serial dilution of lapatinib in DMSO, followed by a further dilution in kinase reaction buffer to achieve the final desired concentrations.

-

Kinase Reaction Setup: To each well of a 384-well plate, add the kinase, substrate, and lapatinib at various concentrations.

-

Initiation: Start the reaction by adding a solution of ATP (typically at its Kₘ concentration) to each well.

-

Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Quantify the amount of phosphorylated substrate or remaining ATP using a suitable detection method (e.g., TR-FRET, luminescence).

-

Data Analysis: Plot the kinase activity against the logarithm of lapatinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This is the most common method to confirm that lapatinib inhibits receptor phosphorylation in a cellular context.[15][16]

Objective: To visualize and quantify the reduction in EGFR and HER2 phosphorylation in cancer cells following lapatinib treatment.

Caption: Standard workflow for assessing protein phosphorylation changes via Western blot after lapatinib treatment.

Materials:

-

HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT-474).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Lapatinib stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: rabbit anti-phospho-HER2 (Tyr1248), rabbit anti-phospho-EGFR (Tyr1173), mouse anti-total HER2, mouse anti-total EGFR, mouse anti-β-actin (loading control).

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Seeding: Plate cells (e.g., SK-BR-3) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of lapatinib (e.g., 0.1 µM, 1 µM) or vehicle (DMSO) for a specified duration (e.g., 2 to 24 hours).[17]

-

Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the well with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities. The level of autophosphorylation is determined by calculating the ratio of the phosphorylated protein signal to the total protein signal. The β-actin signal is used to confirm equal loading.

Conclusion

Lapatinib is a potent, selective, and reversible dual inhibitor of EGFR and HER2. It acts by competitively binding to the intracellular ATP-binding site of these receptors, directly inhibiting their autophosphorylation. This action blocks the initiation of downstream signaling through the PI3K/Akt and MAPK pathways, resulting in the inhibition of cell proliferation and survival. The efficacy of lapatinib in blocking receptor autophosphorylation can be robustly quantified through in vitro kinase assays and validated in a cellular context using techniques such as Western blotting, confirming its mechanism of action as a cornerstone of targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 5. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Lapatinib | Cell Signaling Technology [cellsignal.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

pharmacokinetic and pharmacodynamic properties of lapatinib

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Lapatinib

Introduction

Lapatinib is an orally active, small-molecule dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[1][2] It is a 4-anilinoquinazoline derivative that plays a significant role in the treatment of HER2-positive breast cancer, particularly in patients with advanced or metastatic disease.[1][3] This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

Lapatinib exhibits complex and variable pharmacokinetics. Its absorption is incomplete, and it undergoes extensive metabolism.[4] The pharmacokinetic profile of lapatinib is nonlinear within the therapeutic dose range and is influenced by factors such as food intake and co-administration of other drugs.[1]

Data Presentation: Pharmacokinetic Parameters of Lapatinib

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | Low and variable; significantly increased with food (3-4 fold with a high-fat meal). | [1] |

| Tmax (Time to peak plasma concentration) | Approximately 4 hours after oral administration. | [5][6][7] |

| Steady-State | Reached in 6-7 days of once-daily dosing. | [1][5] |

| Distribution | ||

| Protein Binding | Highly bound (~99%) to plasma proteins, primarily albumin and α1-acid glycoprotein. | [5][6] |

| Volume of Distribution (Vd) | High (>1000 L), indicating extensive tissue distribution. | [1] |

| CNS Penetration | Poor, limited by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). | [6] |

| Metabolism | ||

| Primary Site | Liver. | [1] |

| Primary Enzymes | Extensively metabolized by CYP3A4 and CYP3A5. | [4][5] |

| Minor Enzymes | Minor contributions from CYP2C19 and CYP2C8. | [4][5] |

| Metabolites | Multiple oxidized metabolites, with none accounting for more than 14% of the dose recovered in feces. One metabolite, GW690006, retains activity against EGFR but not HER2. | [4][6] |

| Elimination | ||

| Major Route | Primarily fecal excretion (>90%) via the hepatobiliary system. | [1][5] |

| Renal Excretion | Minimal (<2% of the administered dose). | [5][6] |

| Half-life (t1/2) | Approximately 14 hours after a single dose and increases to about 24 hours with repeated dosing. | [3][6] |

Experimental Protocols

Phase I Pharmacokinetic Study in Patients with Solid Malignancies (EGF10003/EGF10004)

-

Objective: To assess the safety, tolerability, and pharmacokinetics of daily oral lapatinib in patients with advanced solid tumors.[8][9]

-

Methodology:

-

Patients with ErbB1-expressing and/or ErbB2-overexpressing metastatic cancers were enrolled in a dose-escalation study.[8][9]

-

Lapatinib was administered orally once daily at doses ranging from 500 to 1,600 mg.[8]

-

Blood samples for pharmacokinetic analysis were collected on day 1 and day 20, prior to dosing and at multiple time points (0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, and 24 hours) after dosing.[8]

-

Serum concentrations of lapatinib were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][10] The calibration range for the assay was 1 to 1,000 ng/mL.[8]

-

-

Findings: The study determined that serum lapatinib concentrations peaked approximately 4 hours after administration, increased with dose, and accumulated about twofold with daily dosing, reaching a steady state in 6 to 7 days. This suggests an effective half-life of 24 hours.[8]

Food Effect Study

-

Objective: To evaluate the effect of food on the bioavailability of lapatinib.[10][11]

-

Methodology:

-

Findings: Administration with food, particularly a high-fat meal, significantly increases the systemic exposure of lapatinib.[1][7]

Pharmacodynamics

Lapatinib is a reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both EGFR and HER2.[2][12] This inhibition prevents autophosphorylation of the receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[2][12][13]

Data Presentation: Pharmacodynamic Properties of Lapatinib

| Property | Description | Reference |

| Mechanism of Action | Reversibly inhibits the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2). | [2][4] |

| Blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways. | [2][12] | |

| Leads to cell cycle arrest and apoptosis in tumor cells. | [2] | |

| Biomarkers of Efficacy | Reduced phosphorylation of HER2 and EGFR. | [1] |

| Decreased levels of the proliferation marker Ki-67. | [1] | |

| Changes in circulating tumor DNA (ctDNA). | [1] | |

| In Vitro Efficacy | Potent inhibitor of ErbB-1 and ErbB-2 activation and breast cancer cell proliferation in cell-based assays. | [3] |

| EC50 values of approximately 10 uM in BT474, MDA-MB-231, MCF7, and SK-OV3 cell lines. | [14] | |

| Clinical Efficacy | In combination with capecitabine, showed improved progression-free survival in patients with HER2-positive metastatic breast cancer who had progressed on prior therapies. | [1] |

| In combination with letrozole, used as a first-line therapy for postmenopausal women with hormone receptor-positive and HER2-positive metastatic breast cancer. | [1] |

Experimental Protocols

In Vitro Chemoresponse Assay

-

Objective: To determine the in vitro sensitivity of breast cancer cell lines and primary tumor cultures to lapatinib.[14]

-

Methodology:

-

Immortalized carcinoma cell lines (e.g., SK-OV3, BT474, MDA-MB-231, MCF7) and first-passage primary cultures of human breast carcinomas were used.[14]

-

Cells were treated with a range of 10 different concentrations of lapatinib for 72 hours.[14]

-

After treatment, cells were stained with DAPI, and the number of remaining live cells was counted using an inverted fluorescent imaging system.[14]

-

Dose-response curves were generated to determine the EC50 values.[14]

-

-

Findings: This assay demonstrated that lapatinib was effective against various breast cancer cell lines and that in vitro chemoresponse testing could potentially predict patient response.[14]

Animal Model of Brain Metastasis

-

Objective: To evaluate the efficacy of lapatinib in preventing the outgrowth of breast cancer brain metastases in a mouse model.[15]

-

Methodology:

-

Mice were injected with 231-BR-vector or 231-BR-HER2 breast cancer cells.[15]

-

Mice were treated with vehicle, low-dose (30 mg/kg), or high-dose (100 mg/kg) lapatinib.[15]

-

The number of large metastases in the brain was quantified after a set treatment period.[15]

-

Immunohistochemical analysis was performed on brain metastases to assess the phosphorylation status of HER2.[15]

-

-

Findings: Lapatinib significantly reduced the number of large brain metastases in mice, particularly at the higher dose, and inhibited HER2 phosphorylation in the metastatic cells.[15]

Mandatory Visualizations

Signaling Pathways

Caption: Mechanism of action of lapatinib, inhibiting EGFR and HER2 signaling.

Experimental Workflows

Caption: Workflow for an in vitro chemoresponse assay for lapatinib.

Logical Relationships

Caption: Drug interactions of lapatinib with CYP3A4 modulators and P-gp substrates.

Conclusion

Lapatinib is a crucial therapeutic agent in the management of HER2-positive breast cancer. Its dual inhibition of EGFR and HER2 provides a significant advantage in targeting cancer cell proliferation and survival. A thorough understanding of its pharmacokinetic properties, including its variable absorption and extensive metabolism primarily through CYP3A4/5, is essential for optimizing dosing and managing drug-drug interactions. The pharmacodynamic effects of lapatinib are well-characterized, with clear biomarkers for assessing treatment response. Continued research into its application in other malignancies and in combination with other therapeutic agents will further define its role in oncology.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 3. A review of lapatinib ditosylate in the treatment of refractory or advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Phase I safety, pharmacokinetics, and clinical activity study of lapatinib (GW572016), a reversible dual inhibitor of epidermal growth factor receptor tyrosine kinases, in heavily pretreated patients with metastatic carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. Effect of lapatinib on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Lapatinib's Impact on Downstream MAPK and PI3K/Akt Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[1][2] By binding to the intracellular ATP-binding site of these receptors, lapatinib effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades crucial for cell proliferation and survival, notably the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][2] This guide provides an in-depth technical overview of lapatinib's mechanism of action, its quantified impact on key signaling molecules, detailed experimental protocols for assessing its effects, and visual representations of the involved pathways and workflows.

Mechanism of Action of Lapatinib

Lapatinib is a reversible, small-molecule inhibitor that competitively blocks the tyrosine kinase activity of both EGFR and HER2.[1][3] This inhibition prevents the phosphorylation of tyrosine residues on these receptors, thereby abrogating the recruitment and activation of downstream signaling proteins.[2] The primary consequence of this action is the simultaneous blockade of the MAPK and PI3K/Akt signaling pathways, which are frequently dysregulated in various cancers and are critical drivers of tumor growth, proliferation, and survival.[1][2]

Quantitative Analysis of Lapatinib's Inhibitory Activity

The potency of lapatinib has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Target | Assay Type | IC50 Value | Cell Line |

| EGFR (ErbB1) | Cell-free biochemical kinase assay | 10.2 nM - 10.8 nM | - |

| HER2 (ErbB2) | Cell-free biochemical kinase assay | 9.3 nM - 9.8 nM | - |

| HER2-amplified Gastric Cancer | Cell Growth Inhibition | Potent Inhibition | SNU-216, NCI-N87 |

| HER2-overexpressing Breast Cancer | Cell Growth Inhibition | 0.046 µmol/L | BT-474 |

| HER2-overexpressing Breast Cancer | Cell Growth Inhibition | 0.079 µmol/L | SK-BR-3 |

Table 1: IC50 values of lapatinib for its primary targets and inhibitory effects on cancer cell lines.[4][5][6][7]

The inhibitory effect of lapatinib extends to the downstream signaling proteins within the MAPK and PI3K/Akt pathways. This is typically measured by the reduction in the phosphorylated (activated) forms of these proteins.

| Cell Line | Lapatinib Concentration | Downstream Target | Observed Effect |

| SKBR3 (Breast Cancer) | Dose-dependent | p-Akt, p-ERK | Reduced phosphorylation |

| USPC1, USPC2, RL-95-2, HEC155, SNG-II (Endometrial Cancer) | 0.5–5 μM | p-HER2, p-EGFR, p-Akt, p-ERK | Reduced phosphorylation |

| MDA-MB-468 (Breast Cancer) | Dose-dependent | p-Akt | Reduced phosphorylation |

| HER2-amplified Gastric Cancer | Not specified | p-HER2, p-EGFR, p-Akt, p-ERK | Reduced phosphorylation |

Table 2: Effect of lapatinib on the phosphorylation of downstream signaling proteins.

Signaling Pathway Diagrams

The following diagrams illustrate the points of inhibition by lapatinib within the MAPK and PI3K/Akt signaling pathways.

Caption: Lapatinib inhibits EGFR/HER2, blocking the downstream MAPK signaling cascade.

Caption: Lapatinib blocks EGFR/HER2, inhibiting the PI3K/Akt cell survival pathway.

Experimental Protocols

Cell Culture and Lapatinib Treatment

-

Cell Seeding: Plate HER2-overexpressing cancer cell lines (e.g., SKBR3, BT474) in appropriate growth medium and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Lapatinib Preparation: Dissolve lapatinib ditosylate in DMSO to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of lapatinib or vehicle (DMSO) as a control.

-

Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 24 hours) before harvesting for downstream analysis.

Western Blot Analysis for Phosphorylated and Total Proteins

This protocol is essential for determining the effect of lapatinib on the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-ERK, rabbit anti-phospho-Akt, mouse anti-total-ERK, mouse anti-total-Akt, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK1/2 Thr202/Tyr204).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the initial antibodies and re-probed with antibodies against total Akt and total ERK, as well as a loading control.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the impact of lapatinib on cancer cell lines.

Caption: A typical workflow for assessing the effects of lapatinib on cancer cells.

Conclusion

Lapatinib exerts its anti-cancer effects by dually inhibiting EGFR and HER2, leading to a significant downstream blockade of the MAPK and PI3K/Akt pathways. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate and understand the molecular impact of lapatinib. The visualization of the signaling pathways and experimental workflow further aids in conceptualizing the intricate mechanisms underlying the therapeutic action of this targeted therapy. This comprehensive technical overview serves as a valuable resource for professionals in the fields of cancer research and drug development.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

Lapatinib: A Technical Guide to its Impact on Tumor Cell Growth and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of lapatinib, a potent small-molecule inhibitor targeting the human epidermal growth factor receptor (HER) family. It details the molecular mechanisms through which lapatinib exerts its anti-tumor effects, focusing on the inhibition of cell proliferation and the induction of apoptosis. This guide synthesizes quantitative data from key studies, outlines detailed experimental protocols for assessing its efficacy, and provides visual representations of the critical signaling pathways and workflows involved.

Mechanism of Action: Dual Tyrosine Kinase Inhibition

Lapatinib is a 4-anilinoquinazoline derivative that functions as a reversible, potent, and selective dual tyrosine kinase inhibitor (TKI) of Epidermal Growth factor Receptor (EGFR, also known as HER1 or ErbB1) and Human Epidermal growth factor Receptor 2 (HER2 or ErbB2).[1] It competes with adenosine triphosphate (ATP) for binding to the intracellular kinase domain of these receptors.[2] This competitive inhibition prevents receptor autophosphorylation and activation, which is a critical step in initiating downstream signaling cascades.[1][3]

By blocking the kinase activity of both EGFR and HER2, lapatinib effectively abrogates the signaling pathways that drive malignant cell proliferation and survival.[2] The primary downstream pathways affected are the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway and the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) pathway.[2][4] Inhibition of these cascades leads to cell cycle arrest and the induction of apoptosis.[1][2]

Core Signaling Pathway Inhibition

The diagram below illustrates the primary signaling cascade targeted by lapatinib. Overexpression of HER2 leads to ligand-independent receptor dimerization and constitutive activation of pathways promoting cell growth and survival. Lapatinib's intervention at the receptor level blocks these signals from propagating.

Effects on Tumor Cell Growth and Proliferation

Lapatinib's inhibition of the PI3K/Akt and MAPK pathways directly impacts the cellular machinery controlling cell cycle progression and proliferation.

-

G1 Cell Cycle Arrest: A primary outcome of lapatinib treatment is the induction of G1 cell cycle arrest.[1][5] This is mediated, in part, by the upregulation of the cyclin-dependent kinase inhibitor p27Kip1 (p27).[5][6][7] Lapatinib increases p27 expression through both transcriptional mechanisms, involving the FOXO3a transcription factor, and post-translational mechanisms that decrease p27 degradation.[5][8]

-

Inhibition of Proliferation: By halting cell cycle progression, lapatinib potently inhibits the proliferation of cancer cells that overexpress EGFR and/or HER2.[1] Its efficacy is significantly higher in cells overexpressing these receptors compared to those with low expression levels.[1]

Induction of Apoptosis

Beyond cytostatic effects, lapatinib is a potent inducer of apoptosis, or programmed cell death, in sensitive cancer cells. This is achieved through the modulation of key pro- and anti-apoptotic proteins.

-

Regulation of Bcl-2 Family Proteins: Lapatinib treatment leads to the upregulation of the pro-apoptotic BH3-only protein Bcl-2 interacting mediator of cell death (BIM).[4][9] The induction of BIM is critical for lapatinib-induced apoptosis and is primarily mediated through the inhibition of the MEK-ERK signaling pathway.[4][9]

-

Downregulation of Survivin: Concurrently, lapatinib can down-regulate the expression of survivin, an inhibitor of apoptosis protein (IAP).[4] This action is linked to the inhibition of the PI3K/Akt pathway.[4][9] The dual effect of upregulating BIM while downregulating survivin creates a strong pro-apoptotic signal, tipping the cellular balance towards death.[4]

-

Caspase Activation: The culmination of these signals is the activation of the caspase cascade. Lapatinib treatment has been shown to increase the activity of effector caspases, such as caspase-3 and caspase-7, leading to the cleavage of key cellular substrates like PARP and the execution of the apoptotic program.[10]

Quantitative Data on Lapatinib's Efficacy

The anti-tumor activity of lapatinib has been quantified across numerous preclinical studies. The following tables summarize its efficacy in terms of cell growth inhibition and apoptosis induction.

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by Lapatinib (IC₅₀)

| Cell Line | Cancer Type | HER2 Status | IC₅₀ Value (µM) | Citation(s) |

| BT-474 | Breast | Overexpressing | 0.025 - 0.046 | [1][6] |

| SK-BR-3 | Breast | Overexpressing | 0.079 | [6] |

| HCC1954 | Breast | Overexpressing | 0.80 | [11] |

| MDA-MB-361 | Breast | Overexpressing | 0.23 | [11] |

| MDA-MB-453 | Breast | Overexpressing | 0.11 | [11] |

| HN5 | Head and Neck | Overexpressing | 0.12 | [1] |

| N87 | Gastric | Overexpressing | ~0.1-0.2 | [1] |

| MDA-MB-468 | Breast | EGFR High | 3.31 | [12] |

| A-431 | Skin | EGFR High | ~0.1-0.2 | [1] |

| MCF-7 | Breast | Low Expression | ~3.0 | [13] |

Table 2: In Vivo Tumor Growth Inhibition and Apoptosis Induction by Lapatinib